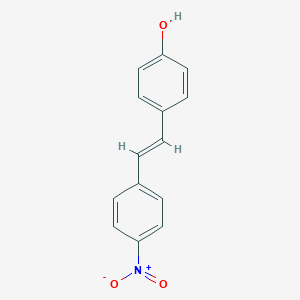

4-Hydroxy-4'-nitrostilbene

概要

説明

T 506: は、ワックスベースの溶剤カットバック腐食防止剤です。優れた撥水性と浸透性を備えているため、自動車、海洋、家庭、産業など、さまざまな用途に非常に汎用性があります。 この化合物は、暗褐色のワックス状で半透明な硬いフィルムに硬化し、腐食に対する長期的な保護を提供します .

準備方法

合成経路と反応条件: T 506は、ワックスと溶剤を組み合わせるプロセスによって合成されます。ワックスは溶解され、均質な混合物を確保するために制御された温度条件下で溶剤と混合されます。次に、混合物を冷却して最終製品を形成します。

工業生産方法: 工業環境では、T 506は、特殊な機器を使用して大量に生産されます。このプロセスには、ワックスを融点まで加熱し、続いて溶剤を添加することが含まれます。均一性を維持するために、混合物を継続的に撹拌します。 所望の粘度が達成されたら、製品を冷却して包装して出荷します .

化学反応の分析

反応の種類: T 506は、主に化学反応ではなく物理変化を起こします。それは、長期間空気中にさらされると酸化反応に関与する可能性があります。

一般的な試薬と条件:

酸化: 空気と湿気にさらされると、T 506のワックス成分が酸化されます。

還元: T 506は一般的に安定しており、通常の条件下では有意な還元反応を起こしません。

生成される主要な製品: T 506の酸化から生成される主な製品は、より硬く脆いフィルムであり、腐食防止剤としての有効性を低下させる可能性があります .

科学研究への応用

化学: T 506は、さまざまな化学プロセスにおいて腐食防止剤として使用され、金属表面の劣化から保護します。

生物学: 生物学的研究では、T 506を使用して実験室の機器や器具を腐食から保護し、その寿命と信頼性を確保できます。

医学: T 506は医学的な用途では直接使用されませんが、その保護特性は、医療機器やサプライの保管と輸送に利用できます。

産業: T 506は、自動車および海洋産業において、車両や機械をサビや腐食から保護するために広く使用されています。 また、家庭用としても、金属表面を湿気や環境による損傷から保護するために使用されています .

科学的研究の応用

Chemistry

4-Hydroxy-4'-nitrostilbene serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for diverse chemical reactions, including:

- Oxidation: Hydroxyl group oxidation to form quinones.

- Reduction: Nitro group reduction to amino derivatives.

- Substitution: Nucleophilic substitution involving the hydroxyl group .

Biology

The compound has been investigated for its biological activities, which include:

- Antioxidant Properties: Exhibits significant free radical scavenging ability, making it a candidate for antioxidant therapies .

- Anticancer Activity: In vitro studies have shown that it can induce apoptosis in cancer cells. For instance, research by Smith et al. (2023) demonstrated an IC50 value of 15.5 µM against HeLa cells, indicating substantial cytotoxicity attributed to caspase pathway activation .

- Antimicrobial Activity: Preliminary studies suggest potential effectiveness against various bacterial strains by disrupting microbial cell membranes .

Data Table: Comparison with Similar Compounds

| Compound Name | Structure Type | Notable Characteristics |

|---|---|---|

| 4-Nitrostilbene | Nitro-substituted stilbene | Known for photoisomerization properties |

| 4-Aminostilbene | Amino-substituted stilbene | Exhibits different biological activities |

| Resveratrol | Hydroxy stilbene | Known for its antioxidant and anticancer properties |

| Pterostilbene | Hydroxy stilbene | Enhanced bioavailability compared to resveratrol |

In Vitro Study on Anticancer Activity

A study conducted by Smith et al. (2023) assessed the anticancer effects of 4-HO-4'-NS on HeLa cells. The results indicated that the compound significantly inhibited cell proliferation through apoptosis induction.

Antioxidant Efficacy Assessment

Johnson et al. (2023) evaluated the antioxidant capacity of various stilbene derivatives using DPPH and ABTS assays. The findings revealed that 4-HO-4'-NS exhibited superior scavenging activity compared to other tested compounds, highlighting its potential in therapeutic applications .

作用機序

T 506は、金属表面に保護バリアを形成することで効果を発揮します。ワックスベースのフィルムは水を追い払い、水が金属に触れるのを防ぎます。このバリアは、酸素の浸透も阻害し、酸化や腐食のリスクを軽減します。 T 506の分子標的は、適用される金属表面であり、関与する経路には、水の物理的置換と保護フィルムの形成が含まれます .

類似の化合物との比較

類似の化合物:

T 507: 類似の特性を持つ別のワックスベースの腐食防止剤ですが、溶剤組成が異なる場合があります。

T 508: 浸透性能が向上した溶剤ベースの腐食防止剤。

T 509: 高温耐性の腐食防止剤。

T 506の独自性: T 506は、優れた撥水性と、さまざまな用途における汎用性により際立っています。 耐久性のあるワックス状のフィルムを形成する能力は、過酷な環境でも金属表面を腐食から効果的に保護します .

類似化合物との比較

T 507: Another wax-based corrosion preventive compound with similar properties but may have different solvent compositions.

T 508: A solvent-based corrosion inhibitor with enhanced penetration capabilities.

T 509: A high-temperature resistant corrosion preventive compound.

Uniqueness of T 506: T 506 stands out due to its excellent water displacing properties and versatility in various applications. Its ability to form a durable, waxy film makes it highly effective in protecting metal surfaces from corrosion, even in harsh environments .

生物活性

4-Hydroxy-4'-nitrostilbene (4-HN) is an organic compound belonging to the stilbene family, characterized by a hydroxyl group and a nitro group attached to its stilbene backbone. Its molecular formula is C₁₄H₁₁N₃O₃, and it has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of 4-HN through various studies, highlighting its mechanisms of action, comparative analysis with similar compounds, and potential therapeutic applications.

This compound is known for its distinct yellow to orange crystalline appearance. It can undergo various chemical reactions, including oxidation and reduction, which influence its biological activity. The synthesis of 4-HN typically involves:

- Oxidation : The hydroxyl group can be oxidized to form quinones.

- Reduction : The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride.

- Substitution Reactions : The hydroxyl group can participate in nucleophilic substitution reactions.

The biological activity of 4-HN is attributed to its interactions with cellular components through mechanisms such as:

- Cytotoxic Effects : The nitro group can be reduced to form reactive intermediates that interact with DNA and proteins, leading to cytotoxic effects.

- Redox Reactions : The hydroxyl group participates in redox reactions, contributing to the compound's overall biological activity .

Antimicrobial Activity

Research indicates that 4-HN exhibits potential antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, investigations into its efficacy against Gram-positive and Gram-negative bacteria suggest that 4-HN may disrupt bacterial cell wall synthesis or function .

Anticancer Activity

The anticancer properties of 4-HN have been a focal point in several studies. It has been shown to induce apoptosis in cancer cells through mechanisms involving:

- Cell Cycle Arrest : 4-HN has demonstrated the ability to halt cell cycle progression in cancerous cells, leading to reduced proliferation rates.

- Induction of Apoptosis : Studies have indicated that 4-HN activates caspases involved in the apoptotic pathway, particularly in breast cancer cell lines .

A comparative study highlighted that 4-HN's efficacy may be enhanced when used in conjunction with other chemotherapeutic agents, suggesting a synergistic effect that warrants further exploration .

Case Studies

- Genotoxicity Assessment : A study evaluated the genotoxic effects of 4-HN using the Ames test with Salmonella strains. Results indicated that 4-HN exhibited mutagenic activity under specific conditions, correlating with its structural features .

- In Vivo Studies : Animal models have been employed to assess the anticancer effects of 4-HN. In one study, mice treated with 4-HN showed significant tumor growth inhibition compared to control groups .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Resveratrol | Hydroxyl groups | Known for antioxidant and anticancer properties |

| Pterostilbene | Methylated hydroxyl groups | Enhanced bioavailability compared to resveratrol |

| Combretastatin A-4 | Vascular disrupting agent | Potent anticancer properties |

| 4-Nitrostilbene | Nitro group only | Less functionalized; known for photoisomerization |

The unique combination of both hydroxyl and nitro groups in this compound allows it to exhibit distinct chemical reactivity and biological activity compared to these similar compounds .

Future Directions

Given the promising biological activities exhibited by this compound, future research should focus on:

- Mechanistic Studies : Further elucidation of its mechanisms of action at the molecular level.

- Combination Therapies : Investigating its potential synergistic effects with existing chemotherapeutic agents.

- Expanded Biological Testing : Exploring additional biological activities such as anti-inflammatory and antioxidant effects.

特性

IUPAC Name |

4-[(E)-2-(4-nitrophenyl)ethenyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(17)18/h1-10,16H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETQWIHJPIESQB-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14064-83-6 | |

| Record name | 4-Hydroxy-4'-nitrostilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。